4,6-Difluorobenzo[c][1,2,5]thiadiazole
Overview
Description
4,6-Difluorobenzo[c][1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C6H2F2N2S. It is a derivative of benzo[c][1,2,5]thiadiazole, where two fluorine atoms are substituted at the 4 and 6 positions of the benzene ring. This compound is known for its electron-withdrawing properties, making it a valuable building block in organic electronics and materials science .
Mechanism of Action
Target of Action
4,6-Difluorobenzo[c][1,2,5]thiadiazole is primarily used in the field of organic electronics, particularly in the development of organic photovoltaics and as fluorescent sensors . The compound’s primary targets are the electron-rich areas in these systems, where it acts as a strong electron acceptor .
Mode of Action
The compound interacts with its targets through its electron-accepting properties. The presence of extra fluorine atoms on the benzothiadiazole ring makes the compound more electron-withdrawing . This property is exploited when the unit is embedded into low-band gap polymer semiconductors, introducing better electron affinity and further lowering the band gap of the semiconducting materials .
Biochemical Pathways
It is used in the synthesis of donor-acceptor systems based on the benzo[c][1,2,5]thiadiazole motif, which have been extensively researched for use in photovoltaics or as fluorescent sensors .
Result of Action
The incorporation of this compound into organic electronic systems results in improved electron affinity and a lower band gap in the semiconducting materials . This can enhance the performance of organic photovoltaics and increase the sensitivity of fluorescent sensors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the benzothiadiazole acceptor group the same . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluorobenzo[c][1,2,5]thiadiazole typically involves the fluorination of benzo[c][1,2,5]thiadiazole derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of electron-withdrawing fluorine atoms, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring .
Scientific Research Applications
4,6-Difluorobenzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as an electron acceptor in organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electron-withdrawing properties.
Materials Science: The compound is a key building block in the synthesis of conjugated polymers and small molecules for use in electronic devices.
Fluorescent Sensors: Its unique photophysical properties make it suitable for use in fluorescent sensors and imaging applications.
Photocatalysis: It has been explored as a photocatalyst in various organic transformations, including decarboxylative alkylation reactions.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound without fluorine substitution.
4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole: A derivative with bromine and fluorine substitutions.
Vinylene-Bridged Difluorobenzo[c][1,2,5]thiadiazole: A compound with a vinylene bridge enhancing its electronic properties.
Uniqueness: 4,6-Difluorobenzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern, which provides a balance between electron-withdrawing effects and steric hindrance. This makes it particularly effective in applications requiring precise control over electronic properties, such as in the design of high-performance organic semiconductors .
Properties
IUPAC Name |
4,6-difluoro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGUVPYPLOQEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NSN=C21)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681996 | |
Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-59-4 | |
Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Difluoro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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